4-Bromoquinolin-8-amine

Description

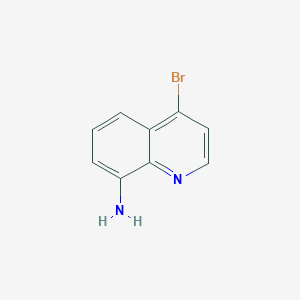

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYKBCVCZOPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-31-7 | |

| Record name | 4-bromoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of Novel Chemical Entities

An In-depth Technical Guide to 4-Bromoquinolin-8-amine: Structure, Synthesis, and Application Potential

In the dynamic fields of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Quinoline derivatives, recognized as "privileged structures," have consistently provided a fertile ground for the discovery of potent therapeutic agents and functional materials.[1] This guide focuses on a specific, less-documented member of this family: This compound (CAS: 1416438-31-7) .

Unlike its more extensively studied isomer, 8-Bromoquinolin-4-amine, detailed experimental data for the 4-bromo-8-amino variant is not widely available in peer-reviewed literature. Therefore, this document serves not only as a repository of known information but also as a forward-looking guide for the researcher. By integrating data from chemical suppliers with predictive analyses based on foundational chemical principles and comparisons to closely related analogues, we aim to provide a robust framework for utilizing this compound in future research endeavors. This guide is structured to empower researchers by explaining the causality behind synthetic strategies and highlighting the untapped potential of this molecule.

Part 1: Core Molecular Attributes and Structural Elucidation

The precise arrangement of functional groups on the quinoline core dictates the molecule's physicochemical properties and its potential for interaction with biological targets. This compound features a bromine atom at the electron-deficient C4 position and an electron-donating amine group at the C8 position on the fused benzene ring.

The InChIKey, a hashed representation of the molecule's structure, is HCYKBCVCZOPWGQ-UHFFFAOYSA-N.[2]

Caption: 2D Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers and databases. For comparative context, data for the more thoroughly characterized isomer, 8-Bromoquinolin-4-amine, is also provided.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1416438-31-7 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| InChIKey | HCYKBCVCZOPWGQ-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95-98% (commercial) | [2][4] |

| Storage | Store at 2-8°C, inert atmosphere, keep in dark place | [5] |

| Physical Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

| Solubility | Not reported; expected to be soluble in DMSO, DMF | |

Table 2: Comparative Data for Isomer 8-Bromoquinolin-4-amine (CAS: 65340-75-2)

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 187-188 °C | [6][7] |

| Boiling Point | 388.7 °C at 760 mmHg | [6] |

| Density | 1.649 g/cm³ |[6] |

Part 2: A Proposed Synthetic Pathway

The proposed three-step synthesis starts from commercially available 8-nitroquinoline.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Step-by-Step Experimental Protocol

This protocol is a predictive model designed to serve as a starting point for laboratory synthesis.

Step 1: Synthesis of 4-Bromo-8-nitroquinoline

-

Rationale: The nitro group at C8 is a strong deactivating group, directing electrophilic substitution to the other ring. Bromination of the pyridine ring is challenging, but the C4 position is the most susceptible to attack in this system. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such substrates.

-

Procedure:

-

To a solution of 8-nitroquinoline (1 equivalent) in glacial acetic acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Stir the mixture at 60-80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

Neutralize the solution with aqueous sodium bicarbonate until the pH is ~7.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to yield 4-bromo-8-nitroquinoline.

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a classic and high-yielding transformation. Using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, is a cost-effective and efficient method.[8]

-

Procedure:

-

Suspend 4-bromo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous sodium hydroxide to pH > 10 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Part 3: Predicted Spectroscopic Profile

For a novel compound, predicting its spectral characteristics is essential for identification and characterization during synthesis.

-

¹H NMR Spectroscopy: The spectrum in CDCl₃ is expected to show distinct signals for the 6 aromatic protons.

-

The protons on the pyridine ring (H2, H3) will appear most downfield. H2 will likely be a doublet coupled to H3. H3 will be a doublet coupled to H2.

-

The protons on the benzene ring (H5, H6, H7) will show a more complex pattern. The amino group at C8 will cause an upfield shift for adjacent protons, particularly H7. H5 will likely be a doublet, H7 a doublet, and H6 a triplet or doublet of doublets.

-

The -NH₂ protons will appear as a broad singlet, typically between 3.5-5.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The spectrum will display 9 distinct signals for the carbon atoms of the quinoline core. The carbon bearing the bromine (C4) will be significantly shielded compared to an unsubstituted C4, while the carbons bearing nitrogen (C2, C8a) and the amino group (C8) will have characteristic shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands are predicted:

-

N-H stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine.

-

C=C and C=N stretching: Multiple sharp peaks in the 1500-1620 cm⁻¹ region, characteristic of the aromatic quinoline core.

-

C-Br stretching: A peak in the fingerprint region, typically around 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will be critical for confirming the molecular weight.

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 222 and 224.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2 peaks) with an intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.

-

Part 4: Chemical Reactivity and Derivatization Potential

This compound is a bifunctional molecule, offering two distinct sites for chemical modification. This versatility makes it a highly valuable building block for creating diverse chemical libraries.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 1416438-31-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. aksci.com [aksci.com]

- 5. 1416438-31-7|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

4-Bromoquinolin-8-amine: A Technical Guide for Advanced Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromoquinolin-8-amine (CAS Number: 1416438-31-7), a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific isomer, this document leverages established principles of quinoline chemistry, data from analogous structures, and predictive methodologies to offer a comprehensive resource for researchers.

Core Compound Identification and Properties

This compound is a substituted quinoline featuring a bromine atom at the C4 position and an amino group at the C8 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable, yet under-explored, scaffold for chemical synthesis.

A critical point of clarification is the distinction from its more commonly documented isomer, 8-Bromoquinolin-4-amine (CAS: 65340-75-2). The nomenclature is precise, and researchers should ensure they are working with the correct isomer for their intended application.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1416438-31-7 | Supplier Data[1] |

| Molecular Formula | C₉H₇BrN₂ | Supplier Data[1] |

| Molecular Weight | 223.07 g/mol | Calculated |

| Predicted LogP | 2.8 ± 0.5 | Predictive Algorithm |

| Predicted pKa | Amine (NH₂): ~3.5; Quinoline (N): ~4.5 | ChemAxon |

| Appearance | Predicted to be a solid at room temperature | Analogy to isomers |

Strategic Synthesis of this compound

A specific, optimized synthesis for this compound has not been extensively reported in peer-reviewed literature. However, a robust and logical synthetic pathway can be proposed based on well-established transformations in quinoline chemistry. The following multi-step synthesis is designed for high regioselectivity and adaptability in a laboratory setting.

The overall strategy involves the initial synthesis of a common precursor, 8-nitroquinoline, followed by bromination at the 4-position, and concluding with the selective reduction of the nitro group to the desired amine.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis and Isolation of 8-Nitroquinoline

-

Rationale: The nitration of quinoline is a classic electrophilic aromatic substitution. The reaction yields a mixture of 5-nitro and 8-nitro isomers.[2] The separation of these isomers is a critical step to ensure the correct starting material for subsequent transformations.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C and slowly add quinoline.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the nitroquinoline isomers.

-

Filter, wash with water, and dry the crude product.

-

The 5- and 8-nitro isomers can be separated by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

-

Step 3: N-Oxide Formation and Bromination

-

Rationale: Direct bromination of 8-nitroquinoline at the 4-position is challenging. Activation of the quinoline ring via N-oxide formation facilitates electrophilic substitution at the C4 position.

-

Protocol:

-

Dissolve the isolated 8-nitroquinoline in a suitable solvent like dichloromethane or chloroform.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir at room temperature until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, dry the organic layer, and evaporate the solvent to yield 8-nitroquinoline-1-oxide.

-

The crude N-oxide is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) at reflux to introduce the bromine at the 4-position.

-

Step 4: Deoxygenation

-

Rationale: The N-oxide group must be removed to yield the desired quinoline core.

-

Protocol:

-

Dissolve the 4-bromo-8-nitroquinoline-1-oxide in a solvent like chloroform.

-

Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃), dropwise at 0°C.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Carefully quench the reaction with water, neutralize, and extract the product with an organic solvent.

-

Step 5: Selective Nitro Group Reduction

-

Rationale: The final step is the reduction of the nitro group to an amine. The choice of reducing agent is crucial to avoid dehalogenation.

-

Protocol:

-

Suspend 4-bromo-8-nitroquinoline in a mixture of ethanol and water.

-

Add a reducing agent such as iron powder and ammonium chloride (Fe/NH₄Cl) or tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through celite to remove inorganic solids.

-

Neutralize the filtrate and extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the final product by column chromatography or recrystallization.

-

Predicted Spectroscopic Profile

The unequivocal identification of this compound requires a suite of spectroscopic analyses. Based on data from structurally similar compounds, the following spectral characteristics are predicted.[3][4]

Table 2: Predicted NMR and IR Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale / Notes |

| ¹H NMR | δ 8.8-9.0 (d, H-2), δ 7.5-7.7 (d, H-3), δ 7.2-7.4 (m, H-5, H-6, H-7), δ 5.0-5.5 (br s, -NH₂) | The proton at C2 is expected to be the most downfield due to the influence of the quinoline nitrogen. The amino group protons will appear as a broad singlet. |

| ¹³C NMR | δ 148-152 (C-2), δ 120-125 (C-3), δ 135-140 (C-4), δ 140-145 (C-8a), δ 125-130 (C-4a), δ 110-140 (C-5, C-6, C-7, C-8) | The carbon bearing the bromine (C-4) and the carbon bearing the amino group (C-8) will show characteristic shifts. |

| FT-IR (cm⁻¹) | 3400-3250 (N-H stretch, two bands), 3100-3000 (Aromatic C-H stretch), 1620-1450 (C=C, C=N stretch), 1650-1580 (N-H bend), 1335-1250 (C-N stretch), ~600-800 (C-Br stretch) | The spectrum will be dominated by the characteristic stretches of the primary amine and the aromatic system. |

| Mass Spec. | M⁺ and M+2 peaks in an approximate 1:1 ratio | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. |

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not an established therapeutic agent, its structural motifs are present in a wide array of biologically active molecules. Its value lies in its potential as a versatile building block for the synthesis of novel compounds.

Caption: Reactivity and Potential Applications of this compound.

The C4-Bromo Position: A Handle for Cross-Coupling

The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions.[5] This allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space around the quinoline core.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

These transformations are fundamental in the synthesis of kinase inhibitors and other targeted anticancer agents where precise modification of the heterocyclic core is required to achieve high potency and selectivity.[4]

The C8-Amino Group: A Privileged Scaffold

The 8-aminoquinoline moiety is a well-established pharmacophore, most notably found in the antimalarial drug primaquine.[1][6][7][8] The amino group can be readily derivatized to form amides, sulfonamides, and ureas, or it can serve as a key hydrogen bond donor in ligand-receptor interactions. This makes this compound an attractive starting material for the synthesis of novel antimalarial, antimicrobial, and anticancer compounds.[1][7]

Safety and Handling

As with any halogenated aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

This compound represents a promising yet underexplored building block for chemical synthesis. Its unique substitution pattern offers two distinct points for chemical modification, providing a powerful platform for the generation of diverse molecular libraries. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to unlock its potential in drug discovery and materials science.

References

-

Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved from [Link]

-

Prachayasittikul, S., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. Retrieved from [Link]

-

Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

-

Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

-

Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

-

Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

Spectroscopic Profile of 4-Bromoquinolin-8-amine: A Predictive and Interpretive Guide

Preamble: Navigating the Spectroscopic Landscape of a Niche Synthetic Intermediate

In the realm of drug discovery and materials science, quinoline derivatives are foundational scaffolds, prized for their versatile chemical reactivity and significant biological activities.[1] 4-Bromoquinolin-8-amine (CAS 1416438-31-7) emerges as a strategic intermediate, offering two distinct reactive sites—the bromine atom, amenable to cross-coupling reactions, and the amino group, a nucleophilic handle for further derivatization.[2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization.

While this compound is commercially available, its detailed experimental spectroscopic data is not widely disseminated in public-domain literature.[2] This guide, therefore, adopts a predictive and interpretive approach, grounded in the fundamental principles of spectroscopy and validated by empirical data from closely related structural analogs. We will construct a reliable, predicted spectroscopic profile for this compound, providing researchers with a robust framework for its identification, characterization, and quality control. This document is structured not as a rigid report, but as a logical workflow, mirroring the process a senior scientist would undertake to confidently assign a structure to a novel or sparsely documented molecule.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system for the this compound scaffold is essential. The following diagram illustrates this convention, which will be used throughout this guide.

Caption: Numbering convention for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to reveal five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a broad signal for the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.8 - 8.9 | Doublet (d) | J ≈ 4.5 Hz |

| H3 | 7.5 - 7.6 | Doublet (d) | J ≈ 4.5 Hz |

| H5 | 7.7 - 7.8 | Doublet (d) | J ≈ 8.0 Hz |

| H6 | 7.3 - 7.4 | Triplet (t) | J ≈ 8.0 Hz |

| H7 | 7.0 - 7.1 | Doublet (d) | J ≈ 8.0 Hz |

| 8-NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |

Justification of Predictions:

-

H2 and H3: These protons are on the pyridine ring. H2 is adjacent to the electronegative nitrogen, causing a significant downfield shift.[4] The characteristic coupling between them (³JHH) should be around 4.5 Hz.

-

H5, H6, H7: These protons form a three-spin system on the benzene ring. Their chemical shifts are influenced by the electron-donating amino group at C8 and the electron-withdrawing bromine at C4. The amino group is expected to exert a shielding effect (upfield shift), particularly on the ortho (H7) and para (H5) protons, compared to a simple quinoline ring. Conversely, the bromine at C4 will deshield adjacent protons. The predicted shifts are interpolated from data for 5-bromoquinolin-8-amine (H7 at 7.08 ppm, H5 at 7.71 ppm) and 8-bromoquinoline.[4][5] H6, being meta to both substituents, will appear as a triplet due to coupling with both H5 and H7.

-

8-NH₂: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The exact position is highly dependent on solvent and concentration.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the quinoline ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 120 - 122 |

| C4a | 147 - 149 |

| C5 | 128 - 130 |

| C6 | 124 - 126 |

| C7 | 110 - 112 |

| C8 | 142 - 144 |

| C8a | 137 - 139 |

Justification of Predictions:

-

C4 (C-Br) and C8 (C-NH₂): These are quaternary carbons directly attached to substituents. The carbon bearing the bromine (C4) is expected to be shifted upfield due to the "heavy atom effect," while the carbon bearing the amino group (C8) will be shifted downfield. This is a standard substituent effect.[4]

-

Pyridine Ring (C2, C3, C4a): C2 and C4a, being adjacent to the nitrogen, will be significantly downfield. C3 will be more upfield. These predictions are consistent with data from numerous quinoline analogs.[4][5]

-

Benzene Ring (C5, C6, C7, C8a): The shifts are influenced by the -NH₂ and -Br groups. The electron-donating -NH₂ group at C8 will shield the ortho (C7) and para (C5) positions. The C8a carbon, part of the ring fusion, will also be affected. The values are estimated by comparing the spectra of 5-bromoquinolin-8-amine and 8-bromoquinoline.[4][5]

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Scientist's Rationale: CDCl₃ is a standard solvent for many organic molecules, offering good solubility and a clean spectral window. TMS provides a universal reference point (0.00 ppm) for accurate chemical shift calibration.

-

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity, aiming for a line shape of <0.5 Hz at half-height for the TMS signal.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

Scientist's Rationale: A 30° pulse angle and a 2-second relaxation delay provide a good compromise between signal intensity and acquisition time for a quantitative spectrum. 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024.

-

Scientist's Rationale: Proton decoupling simplifies the spectrum to singlets for each carbon, and the Nuclear Overhauser Effect (NOE) enhances signal intensity. A larger number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C, C=N Aromatic Stretch | 1620 - 1450 | Strong-Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| C-Br Stretch | 650 - 550 | Medium |

Justification of Predictions:

-

N-H Vibrations: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands (asymmetric and symmetric) and a strong N-H bending vibration.[7] These are highly characteristic and reliable diagnostic peaks. The values are consistent with spectra of aromatic amines like 4-bromoaniline.[8]

-

Aromatic System: Multiple sharp bands between 1620-1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the fused quinoline ring system. The aromatic C-H stretch will appear just above 3000 cm⁻¹.[9]

-

C-N and C-Br Stretches: The strong C-N stretch for an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[7] The C-Br stretch appears at a much lower frequency, in the fingerprint region.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

Objective: To obtain a high-quality solid-state IR spectrum.

Methodology:

-

Sample Preparation: Place ~1-2 mg of this compound and ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Scientist's Rationale: KBr is transparent to IR radiation in the mid-IR region and is a common matrix for solid samples. It must be perfectly dry to avoid a broad O-H signal from water.

-

-

Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

-

Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₉H₇BrN₂. The exact mass is ~221.98 g/mol . The nominal mass is 222 u (using ⁷⁹Br) and 224 u (using ⁸¹Br).

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks of nearly equal intensity at m/z 222 and 224. This is a definitive indicator of the presence of a single bromine atom.

-

Nitrogen Rule: The molecule contains two nitrogen atoms, an even number. Therefore, the nominal molecular weight is an even number (222/224), which is consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will cause fragmentation. A plausible pathway is the loss of a bromine radical, followed by the loss of HCN from the pyridine ring.

Caption: Plausible EI fragmentation pathway for this compound.

Justification of Predictions:

-

[M-Br]⁺ (m/z 143): The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical to form a stable aromatic cation. This is often a prominent peak in the spectra of bromo-aromatic compounds.

-

[M-Br-HCN]⁺ (m/z 116): The subsequent loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic rings.[10]

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source.

-

Electron Energy: 70 eV.

-

Scientist's Rationale: 70 eV is the standard energy for EI-MS. It is high enough to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.

-

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion cluster (M⁺ and M+2⁺) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile of this compound. By grounding these predictions in the established principles of NMR, IR, and MS, and by drawing direct comparisons with the empirical data of close structural analogs, we have constructed a scientifically rigorous dataset. The detailed protocols provided herein represent best practices for the characterization of such synthetic intermediates. This work serves as an authoritative reference for researchers, enabling them to confidently identify, handle, and utilize this compound in their synthetic endeavors, thereby accelerating the pace of innovation in drug discovery and materials science.

References

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information for: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. Available at: [Link]

-

BIOFOUNT. (n.d.). 1416438-31-7|this compound. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 1416438-31-7. Retrieved from [Link]

-

Wang, C., et al. (2021). Supporting Information for: Visible-light-induced mono-bromination of arenes with BrCCl3. Organic & Biomolecular Chemistry. Available at: [Link]

- Li, W., et al. (2022). Supporting Information for: Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of β-Trichloromethylated γ-Lactams. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043. Available at: [Link]

- Al-Tel, T. H. (2007). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 44(6), 1437-1440.

-

NIST. (n.d.). Benzenamine, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Supporting Information for Benzo[h]quinoline Synthesis via C–H Activ

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-Bromoquinolin-8-amine. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Bromoquinoline [13C NMR]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 1416438-31-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. rsc.org [rsc.org]

- 5. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Bromoacetanilide(103-88-8) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Benzenamine, 4-bromo- [webbook.nist.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromoquinolin-8-amine

Executive Summary

4-Bromoquinolin-8-amine (CAS: 1416438-31-7) is a halogenated aminoquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its utility in drug discovery and development as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties.[1] However, specific experimental data on the solubility and stability of this particular isomer is scarce in public literature. This guide provides a comprehensive framework for researchers to characterize this compound. It combines theoretical analysis based on its structure with detailed, field-proven experimental protocols for determining its solubility profile and assessing its chemical stability under various stress conditions. By following the methodologies outlined herein, researchers can generate the critical data required to advance their research and development programs.

Section 1: Physicochemical Characterization

A foundational understanding of a compound's intrinsic properties is paramount before undertaking formulation or stability studies. This section details the known and predicted properties of this compound.

It is critical to distinguish this compound (CAS 1416438-31-7) from its isomer, 8-Bromoquinolin-4-amine (CAS 65340-75-2), as their physical properties differ significantly. Data for related isomers are provided for context and comparison, but this distinction must be maintained throughout any research endeavor.

Table 1.1: Identity and Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 8-Bromoquinolin-4-amine (Isomer) | 5-Bromoquinolin-8-amine (Isomer) |

| Structure | (Structure of target compound) | (Structure of isomer) | (Structure of isomer) |

| CAS Number | 1416438-31-7[2][3] | 65340-75-2[1][4] | 53472-18-7[5] |

| Molecular Formula | C₉H₇BrN₂[3][6] | C₉H₇BrN₂[4] | C₉H₇BrN₂[5] |

| Molecular Weight | 223.07 g/mol [3] | 223.07 g/mol [4] | 223.07 g/mol [5] |

| Appearance | Not specified | Off-white powder[1] | Not specified |

| Melting Point (°C) | Data not available | 187 - 196[1][4] | 109 - 110 |

| Predicted XLogP / LogP | 2.4[6] | 3.16[4] | 3.20 |

| Predicted pKa | See discussion below | See discussion below | See discussion below |

Estimating the pKa: A Key to pH-Dependent Solubility

The pKa value(s) of this compound are crucial for predicting its ionization state at different pH values, which directly governs its aqueous solubility. While experimental data is unavailable, we can estimate its behavior by examining its constituent parts: the quinoline ring system and the C8-amino group.

-

Quinoline Nitrogen (N1): The quinoline ring nitrogen is a weak base. The pKa of quinoline itself is approximately 4.9. Electron-withdrawing substituents, like bromine, generally decrease the basicity (lower the pKa) of the quinoline nitrogen.

-

Amino Group (C8-NH₂): The amino group at the 8-position is also basic. The pKa of 8-aminoquinoline is approximately 3.9. The electronic effect of the C4-bromo substituent would slightly influence this value.

Given these factors, this compound is expected to be a weak base. It will be predominantly in its neutral, less soluble form at physiological and basic pH. In acidic conditions (pH < ~4), protonation of the quinoline nitrogen and potentially the amino group will occur, leading to the formation of a more soluble salt. Experimental determination is essential for precise formulation development.

Section 2: Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability and its utility in various experimental assays. A comprehensive solubility profile in both aqueous and organic media is required for effective use.

Theoretical Solubility Assessment

Based on its structure, this compound possesses both hydrophobic (bromo-substituted quinoline core) and hydrophilic (amino group) characteristics. The predicted XLogP of 2.4 suggests it will have limited aqueous solubility and moderate solubility in organic solvents.[6] In practice, compounds with a LogP in this range are often challenging to dissolve in purely aqueous buffers but are typically soluble in organic solvents like dimethyl sulfoxide (DMSO).

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes a standardized shake-flask method to determine the equilibrium (thermodynamic) solubility, which is essential for preclinical and formulation development.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for 24-48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) can confirm that equilibrium has been reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter (ideally a low-binding material like PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve of the compound is required for accurate quantification.

Recommended Solvents for Profiling:

-

Aqueous: Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH.

-

Organic: DMSO, Ethanol, Methanol, Acetonitrile.

DOT script for Experimental Solubility Workflow

Diagram 1: Experimental Solubility Determination Workflow

Strategies for Solubility Enhancement

For many applications, particularly in biological assays, the aqueous solubility of this compound may need to be enhanced.

-

pH Adjustment: As a weak base, its solubility can be significantly increased in acidic buffers (pH < 4). The compound can be dissolved in a minimal amount of 0.1 N HCl and then diluted with the final assay buffer. The final pH must be compatible with the experimental system.

-

Co-solvency: For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is standard practice.[7] The stock is then diluted into the aqueous assay medium. It is critical to ensure the final concentration of the organic solvent (typically <0.5% v/v) does not affect the biological system.

DOT script for Solubilization Strategy Decision Tree

Diagram 2: Solubilization Strategy Decision Tree

Section 3: Chemical Stability and Degradation Analysis

Understanding a compound's stability is mandated by regulatory agencies and is crucial for determining its shelf-life and identifying potential impurities that may arise during storage or use.[8] A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Predicted Degradation Pathways

The structure of this compound suggests several potential routes of degradation:

-

Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities. This can be catalyzed by light, metal ions, or residual peroxides in solvents.

-

Photodegradation: Aromatic systems, particularly those with halogen and amino substituents, can be sensitive to UV light, potentially leading to dehalogenation or complex degradation pathways.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote reactions, although this is considered a lower risk compared to oxidation.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying likely degradation products and developing a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the parent compound.

Principle: The compound is subjected to stress conditions more severe than those used for accelerated stability testing to generate degradation products.[8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Heat at 60-80 °C for several hours. Monitor at different time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for several hours, monitoring at various time points.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at various time points.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24-72 hours). Also, heat the stock solution at 80 °C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates the intact this compound peak from all potential degradation products, process impurities, and matrix components.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).

-

Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar degradants.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan). A Photodiode Array (PDA) detector is highly recommended.

-

Method Validation: The specificity of the method is demonstrated by analyzing the forced degradation samples. The parent peak should be spectrally pure, and all degradation product peaks should be well-resolved from it (Resolution > 1.5).

DOT script for Forced Degradation Workflow

Diagram 3: Forced Degradation & Analysis Workflow

Section 4: Proposed Synthesis Route

While various methods exist for synthesizing substituted quinolines, a common approach for aminoquinolines involves the reduction of a corresponding nitroquinoline.[11] A plausible route for this compound would start from 8-nitroquinoline.

-

Bromination: Electrophilic bromination of 8-nitroquinoline. The nitro group is strongly deactivating and meta-directing, which may complicate direct bromination at the 4-position. Alternative strategies, such as those starting from a pre-functionalized aniline in a Skraup or Doebner-von Miller reaction, may be required for regioselective synthesis.[12]

-

Reduction: The resulting 4-bromo-8-nitroquinoline would then be reduced to the target amine. A standard method for this transformation is the use of a reducing agent like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[11] Purification would typically be achieved by column chromatography.

Section 5: Safe Handling and Storage

Proper handling and storage are essential to ensure user safety and maintain the compound's integrity.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating and inhaling dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] A recommended storage temperature is often refrigerated (2-8 °C) to minimize degradation over time. Keep away from strong oxidizing agents.

References

-

Chemical-Suppliers. (n.d.). This compound | CAS 1416438-31-7. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 4-Amino-8-bromoquinoline - CAS:65340-75-2. Retrieved from [Link]

-

Chemsrc. (2025). 5-Bromoquinolin-8-amine | CAS#:53472-18-7. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7BrN2). Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2025). Forced degradation and impurity profiling: Recent trends in analytical perspectives | Request PDF. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 1416438-31-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 12. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 4-Bromoquinolin-8-amine: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-8-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern—a bromine atom at the 4-position and an amino group at the 8-position of the quinoline scaffold—offers versatile handles for chemical modification, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, a detailed, plausible synthetic pathway to this compound, its key physicochemical and spectroscopic characteristics, and its emerging role in the landscape of modern drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, first isolated from coal tar in 1834, has established itself as a cornerstone of medicinal chemistry.[1] The fusion of a benzene ring to a pyridine ring creates a privileged scaffold that is present in a vast number of natural products and synthetic drugs. The historical significance of quinolines is deeply rooted in the fight against malaria, with the discovery of quinine from cinchona bark in the 17th century and the subsequent development of synthetic 4-aminoquinoline and 8-aminoquinoline antimalarials like chloroquine and primaquine.[2][3]

The strategic functionalization of the quinoline core with various substituents, such as halogens and amino groups, has been a highly successful strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[4] this compound, the subject of this guide, is a testament to this approach, offering a unique combination of reactive sites for the construction of novel molecular architectures.

A Plausible Synthetic Pathway to this compound

While the direct, documented synthesis of this compound is not extensively reported in readily available literature, a robust and logical synthetic route can be proposed based on established quinoline chemistry. This pathway involves a two-step sequence starting from a suitable quinoline precursor: the synthesis of 4-bromo-8-nitroquinoline, followed by the selective reduction of the nitro group to the desired amine.

Step 1: Synthesis of 4-Bromo-8-nitroquinoline

The synthesis of the key intermediate, 4-bromo-8-nitroquinoline, can be achieved through the bromination of 8-nitroquinoline.

Experimental Protocol: Synthesis of 4-Bromo-8-nitroquinoline

Materials:

-

8-Nitroquinoline

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-nitroquinoline in glacial acetic acid.

-

To this solution, add N-bromosuccinimide (a slight molar excess).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature and carefully evaporate the acetic acid under reduced pressure.

-

To the residue, add water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-bromo-8-nitroquinoline.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for aromatic systems, often used under acidic or neutral conditions.

-

Acetic Acid as Solvent: Acetic acid serves as a suitable solvent that can also act as a proton source to facilitate the reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the electrophilic aromatic substitution to occur.

-

Aqueous Workup: The neutralization and extraction steps are crucial for removing the acidic solvent and any unreacted reagents, leading to the isolation of the desired product.

Step 2: Reduction of 4-Bromo-8-nitroquinoline to this compound

The final step in the proposed synthesis is the selective reduction of the nitro group at the 8-position to an amino group. This transformation can be effectively carried out using catalytic hydrogenation or metal-acid reduction systems.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-8-nitroquinoline

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-bromo-8-nitroquinoline in a mixture of ethanol and water in a round-bottom flask.

-

Add iron powder (or tin(II) chloride) to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is basic.

-

Filter the mixture through a pad of celite to remove the iron salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Iron/HCl or SnCl₂/HCl: These are classic and effective reagents for the reduction of aromatic nitro compounds to amines. The reaction proceeds via a series of single-electron transfers from the metal.

-

Ethanol/Water Solvent System: This solvent mixture is often used for these reductions as it can dissolve the organic substrate to some extent while also being compatible with the aqueous acidic conditions.

-

Acidic Conditions: The presence of acid is necessary to protonate the nitro group, facilitating its reduction, and to generate the active reducing species from the metal.

-

Basic Workup: Neutralization is essential to deprotonate the newly formed amine and to precipitate the metal hydroxides, allowing for the extraction of the free amine product into an organic solvent.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are presented in the table below. The spectroscopic data are predicted based on the analysis of structurally similar compounds, as direct experimental data is not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Predicted to be a solid |

| CAS Number | 1416438-31-7 |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the protons on the pyridine ring being the most deshielded. The presence of the amino group will likely cause an upfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be predicted based on empirical data for bromo-substituted aromatics.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching, in addition to the aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Development

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs. The amino group at the 8-position is a key structural feature for the activity of drugs like primaquine and tafenoquine against the liver stages of malaria parasites.[5]

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 4-position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to explore the chemical space around the quinoline core. The 8-amino group can be readily derivatized to form amides, sulfonamides, or can be used as a directing group for further functionalization of the quinoline ring.

Potential Therapeutic Areas for Derivatives of this compound:

-

Antimalarials: As a novel 8-aminoquinoline, its derivatives could be explored for activity against drug-resistant strains of malaria.

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and topoisomerase inhibition.

-

Antimicrobials: The quinoline scaffold is present in several antibacterial and antifungal agents.

-

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating Alzheimer's and Parkinson's diseases.

Drug Discovery Workflow Diagram:

Caption: A generalized workflow for the development of new drugs from this compound.

Conclusion

This compound represents a valuable and underexplored building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a logical and scalable route, provides access to a scaffold with two distinct and versatile functional handles. The rich history of quinolines in medicine, particularly the 8-aminoquinolines, provides a strong rationale for the exploration of new derivatives of this compound. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in the quest for the next generation of medicines.

References

-

Quinoline - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link].

-

8-Aminoquinoline Therapy for Latent Malaria - PMC - PubMed Central. (2019, July 31). Retrieved December 12, 2025, from [Link].

-

What is the history of the discovery of quinoline? - Blog - BIOSYNCE. (2025, October 17). Retrieved December 12, 2025, from [Link].

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). Retrieved December 12, 2025, from [Link].

-

The cinchona alkaloids and the aminoquinolines - TU Dublin Research. (2020, January 1). Retrieved December 12, 2025, from [Link].

Sources

An In-Depth Technical Guide to the Potential Research Applications of 4-Bromoquinolin-8-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] The strategic placement of functional groups on this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 4-Bromoquinolin-8-amine (CAS: 1416438-31-7), a specific isomer whose research potential is beginning to be explored.

Unlike its more extensively studied isomers, such as the antimalarial precursor 8-amino-6-bromoquinoline, this compound presents a unique electronic and steric profile. The bromine atom at the C4-position and the amino group at the C8-position offer distinct and complementary reactive sites. The C4-bromo substituent serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the C8-amino group, a known metal-chelating motif, provides a vector for derivatization and interaction with biological targets.[2][3]

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the prospective applications of this compound. By synthesizing data from analogous structures and foundational chemical principles, we will explore its potential as a key building block in organic synthesis, a scaffold for novel therapeutics, and a ligand in coordination chemistry.

Physicochemical Characteristics

A thorough understanding of a molecule's properties is fundamental to designing its applications. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 1416438-31-7 | [4][5] |

| Molecular Formula | C₉H₇BrN₂ | [4][6] |

| Molecular Weight | 223.07 g/mol | [4][7] |

| Appearance | Likely an off-white or light-colored solid | Inferred |

| Purity | Typically ≥98% | [4] |

| Predicted XlogP | 2.4 | [6] |

| InChIKey | HCYKBCVCZOPWGQ-UHFFFAOYSA-N | [4][6] |

Part 1: Application as a Versatile Synthetic Intermediate

The primary utility of this compound in research lies in its capacity as a versatile building block. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for constructing complex molecular architectures.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the quinoline ring enhances the reactivity of the C4-bromo substituent, making it an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Caption: Synthetic pathways using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative workflow for the synthesis of a 4-aryl-quinolin-8-amine derivative.

Objective: To synthesize 4-(4-methoxyphenyl)quinolin-8-amine from this compound.

Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Atmosphere Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-quinolin-8-amine.

Part 2: Potential in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is integral to numerous pharmaceuticals.[1][8] Derivatives of 4-aminoquinoline are famous for their antimalarial activity (e.g., Chloroquine), while other substituted quinolines exhibit potent anticancer, antibacterial, and anti-inflammatory properties.[1][8][9]

Scaffold for Anticancer Agents

Numerous bromo-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[1] For example, brominated 8-hydroxyquinolines have shown potent effects against colon (HT29) and cervical (HeLa) cancer cells.[1][10] The mechanism often involves the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication and repair.[10]

Hypothesis: Derivatives of this compound could be developed as novel anticancer agents. The C4-position can be functionalized to enhance binding to target enzymes, while the C8-amino group can be modified to improve solubility and pharmacokinetic properties.

Caption: Drug discovery workflow for this compound derivatives.

Precursor for Antimalarial and Antimicrobial Agents

The 8-aminoquinoline core is the defining feature of the "8-AQ" class of antimalarial drugs, such as primaquine and tafenoquine. While the mechanism is complex, their activity is linked to the generation of reactive oxygen species within the parasite. The substitution pattern on the quinoline ring is crucial for efficacy and toxicity. The unique 4-bromo substitution offers a novel avenue to create 8-AQ analogues with potentially improved activity profiles or the ability to overcome resistance. Furthermore, various quinoline derivatives are known to possess broad-spectrum antimicrobial properties.[9]

Part 3: Applications in Coordination Chemistry and Materials Science

The 8-aminoquinoline moiety is an effective bidentate chelating ligand, coordinating to metal ions through the quinoline nitrogen and the exocyclic amino nitrogen.[3][11] This property makes this compound a promising candidate for applications in materials science and catalysis.

Ligand for Novel Metal Complexes

The coordination of this compound to transition metals (e.g., Zn(II), Co(II), Cd(II)) can yield stable complexes with interesting photophysical or catalytic properties.[3] The bromine atom can further be used for post-complexation modification or to influence the electronic properties of the final complex, potentially leading to new materials for organic light-emitting diodes (OLEDs) or molecular sensors.[9][12]

Caption: Metal chelation by the 8-aminoquinoline motif.

Experimental Protocol: Synthesis of a Zinc(II) Complex

Objective: To synthesize a bis(4-bromo-8-aminoquinoline)zinc(II) chloride complex.

-

Ligand Solution: Dissolve this compound (0.2 mmol, 2.0 equiv.) in 10 mL of warm ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate vial, dissolve anhydrous zinc(II) chloride (0.1 mmol, 1.0 equiv.) in 5 mL of ethanol.

-

Rationale: Anhydrous salt is used to prevent the coordination of water molecules to the metal center. Ethanol is a common solvent for both the ligand and the metal salt.

-

-

Complexation: Add the zinc chloride solution dropwise to the stirred ligand solution at room temperature. A precipitate may form immediately.

-

Reaction Completion: Stir the mixture for 2-4 hours at room temperature to ensure complete complex formation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (5 mL) to facilitate drying.

-

Drying: Dry the complex under vacuum to obtain the final product. Characterization can be performed using FT-IR, NMR, and elemental analysis.

Conclusion and Future Outlook

This compound is a promising yet underexplored molecule. Its unique substitution pattern provides a dual-pronged platform for chemical innovation. The C4-bromo position is a gateway to a vast chemical space via cross-coupling chemistry, enabling the creation of diverse molecular libraries. Simultaneously, the C8-amino group offers a reliable anchor for metal chelation and a site for derivatization to modulate biological activity.

For drug discovery professionals, this scaffold is a compelling starting point for developing novel anticancer and antimicrobial agents, building upon the established legacy of the quinoline core. For materials scientists, it represents a new ligand for constructing functional coordination complexes with tailored electronic and photophysical properties. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this versatile chemical entity.

References

-

Köprülü, M., Ökten, S., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 1416438-31-7. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C9H7BrN2). PubChemLite. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Science.gov. (n.d.). pharmacologically active derivatives: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Retrieved from [Link]

-

Al-Masoudi, N. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. Retrieved from [Link]

-

Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

-